molecular formula C14H17Br2NO2S B582295 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS No. 1231160-83-0

1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

Cat. No. B582295
CAS RN: 1231160-83-0
M. Wt: 423.163
InChI Key: AOZLCBYWDXFKCJ-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a thienopyrrolodione (TPD) based electron acceptor material (n-type semiconductor) which is used widely for organic photovoltaic (OPV) applications . They have very powerful electron withdrawing capability .


Synthesis Analysis

This compound is used in the synthesis of low band gap polymers for numerous OPV devices including bulk heterojunction solar cells . The synthesis involves alternating copolymers consisting of dialkoxylated naphthalene along with either dithiophenylated 1, 4-dioxopyrrolo- [3, 4c]-pyrrole or 5H-thieno [3, 4-c] pyrrole-4, 6-dione .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thienopyrrolodione (TPD) base, which is a powerful electron acceptor . This makes it an n-type semiconductor, suitable for use in organic photovoltaic (OPV) applications .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as an electron acceptor material in Polymer Solar Cells . It is used in the synthesis of low band gap polymers for numerous OPV devices .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 109-114 °C . Its empirical formula is C14H17Br2NO2S, and it has a molecular weight of 423.16 .

Scientific Research Applications

Mechanism of Action

As an n-type semiconductor, this compound has a high electron withdrawing capability . This property is crucial for its role in organic photovoltaic (OPV) applications, where it acts as an electron acceptor material .

Safety and Hazards

The compound is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3, indicating it may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given its powerful electron withdrawing capability and its role as an n-type semiconductor, this compound has significant potential for use in organic photovoltaic (OPV) applications . Its use in the synthesis of low band gap polymers for numerous OPV devices suggests it will continue to be a key material in the development of new organic electronic devices .

properties

IUPAC Name

1,3-dibromo-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Br2NO2S/c1-3-5-6-8(4-2)7-17-13(18)9-10(14(17)19)12(16)20-11(9)15/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZLCBYWDXFKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C(=O)C2=C(SC(=C2C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729038
Record name 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1231160-83-0
Record name 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1231160-83-0
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